molecular formula C16H17N3O3S B2530337 N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide CAS No. 406927-08-0

N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2530337
CAS No.: 406927-08-0
M. Wt: 331.39
InChI Key: QVRLERJWAMDPEB-UHFFFAOYSA-N
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Description

N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide: is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving amines and aldehydes or ketones . The pyridine ring is often introduced through nucleophilic substitution reactions. The sulfonylbenzamide group is then attached via sulfonylation reactions using sulfonyl chlorides and amines .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield . This method supports green chemistry principles by reducing reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Uniqueness: N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-pyridin-4-yl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(18-14-6-8-17-9-7-14)13-4-3-5-15(12-13)23(21,22)19-10-1-2-11-19/h3-9,12H,1-2,10-11H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRLERJWAMDPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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